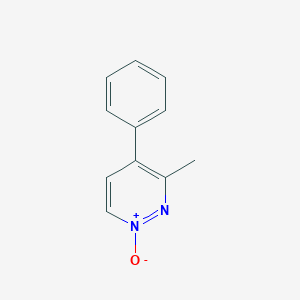![molecular formula C14H19BrClNO2 B14275880 Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- CAS No. 137628-18-3](/img/structure/B14275880.png)
Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes to prepare this compound involve the functionalization of pyridine derivatives. One approach is the bromination and chlorination of a suitable pyridine precursor. For example, starting from 2-bromo-pyridine , the addition of a tetrahydro-2H-pyran-2-yl group can be achieved through nucleophilic substitution reactions.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Commonly used reagents include bromine, chlorine, and Lewis acids. Detailed protocols are available in the literature .
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound using established procedures.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The bromine and chlorine substituents make it susceptible to oxidation reactions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Cross-Coupling: Suzuki–Miyaura coupling with boronic acids can introduce diverse substituents .
Bromine: and for halogenation.
Boronic acids: for cross-coupling reactions .
Major Products:: The major products depend on the specific reactions performed. Examples include halogenated derivatives and cross-coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Used in the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: Potential drug candidates due to their diverse reactivity.
Biological Activity: Investigated for potential biological effects.
Drug Discovery: Screening for activity against specific targets.
Fine Chemicals: Used as intermediates in chemical processes.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
This compound’s unique features lie in its pyrazolo[4,3-c]pyridine scaffold, which combines bromine, chlorine, and the tetrahydro-2H-pyran-2-yl group. Similar compounds include other halogenated pyridines and pyrazolo[4,3-c]pyridines.
Eigenschaften
CAS-Nummer |
137628-18-3 |
|---|---|
Molekularformel |
C14H19BrClNO2 |
Molekulargewicht |
348.66 g/mol |
IUPAC-Name |
3-bromo-5-chloro-2-[4-(oxan-2-yloxy)butyl]pyridine |
InChI |
InChI=1S/C14H19BrClNO2/c15-12-9-11(16)10-17-13(12)5-1-3-7-18-14-6-2-4-8-19-14/h9-10,14H,1-8H2 |
InChI-Schlüssel |
MWIFZWFVGGKBSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCC2=C(C=C(C=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
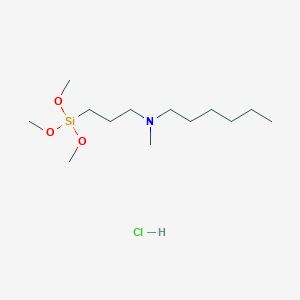

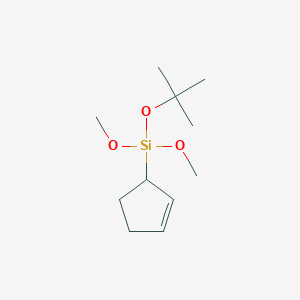
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
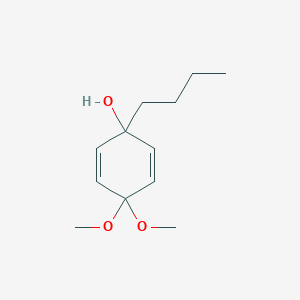
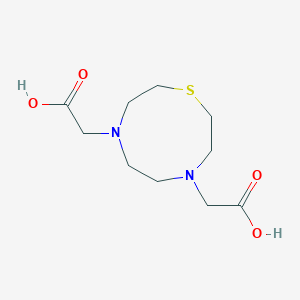
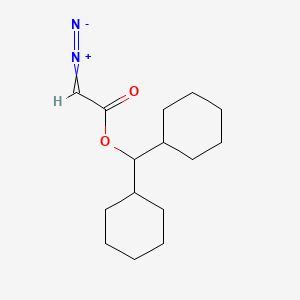
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
